2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
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Overview
Description
2,2,2-Trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound characterized by its multiple chlorine atoms and a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. The process involves the use of specialized reactors and purification techniques to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions typically require halogenating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Major Products Formed: The major products formed from these reactions include various chlorinated derivatives and intermediates that can be further processed or utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows for selective binding to specific targets.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound's ability to interact with biological molecules can be harnessed to design treatments for various diseases.
Industry: In the industrial sector, 2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
2,2,4-Trichloroacetophenone
1,1'-Biphenyl, 2,4,4'-trichloro-
2,2,2-Trichloro-1-(2,4-dichlorophenyl)ethanone
Uniqueness: 2,2,2-Trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone stands out due to its pyrrole ring structure, which is not commonly found in similar compounds
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl5NO2/c14-7-2-1-3-8(15)10(7)11(20)6-4-9(19-5-6)12(21)13(16,17)18/h1-5,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFKASVPFFVNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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